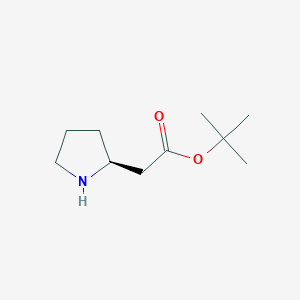

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-[(2S)-pyrrolidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXGOHFUKJHAJB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455761 | |

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104553-43-7 | |

| Record name | tert-Butyl [(2S)-pyrrolidin-2-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the naturally occurring amino acid L-proline, it serves as a versatile chiral building block for the synthesis of a wide array of complex molecules, including pharmaceutical agents and novel catalysts. The pyrrolidine ring, a common motif in biologically active compounds, coupled with the stereochemistry at the C2 position, imparts specific conformational constraints that are crucial for molecular recognition and biological activity. The tert-butyl ester group, on the other hand, can serve as a protecting group or be incorporated as a sterically bulky moiety to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Given its importance, the unambiguous structural elucidation and confirmation of the stereochemical integrity of this compound are paramount for its effective application in research and development. This in-depth technical guide provides a comprehensive overview of the analytical methodologies and field-proven insights for the complete structural characterization of this molecule. We will delve into the core principles and practical applications of spectroscopic and chiroptical techniques, offering a self-validating system of protocols for researchers and scientists.

Synthesis of this compound from L-Proline

The most common and stereospecific route to this compound is from the readily available and inexpensive chiral precursor, L-proline. The synthesis involves a two-step process: N-protection of the pyrrolidine nitrogen followed by esterification of the carboxylic acid. The Boc (tert-butyloxycarbonyl) group is a common choice for N-protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: Synthesis of this compound

Step 1: N-Boc Protection of L-Proline

-

To a solution of L-proline (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equivalents) and stir until the proline is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with a 1 M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Esterification to this compound

-

Dissolve N-Boc-L-proline (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add tert-butanol (1.5 equivalents), 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain N-Boc-(S)-tert-butyl 2-(pyrrolidin-2-yl)acetate.

-

To deprotect the Boc group, dissolve the purified product in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure and basify with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the complete structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms in this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will appear as a series of complex multiplets in the upfield region of the spectrum, typically between 1.5 and 3.5 ppm. The proton at the chiral center (C2) will likely be a multiplet due to coupling with the adjacent methylene protons and the protons of the acetate group.

-

Acetate Methylene Protons: The two protons of the methylene group adjacent to the pyrrolidine ring will likely appear as a doublet of doublets or a multiplet due to coupling with the proton at C2.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet in the upfield region, typically around 1.4 ppm.

-

N-H Proton: The proton on the nitrogen of the pyrrolidine ring will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the ester group will appear as a signal in the downfield region of the spectrum, typically around 170-175 ppm.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the three methyl carbons will give a single signal around 28 ppm.

-

Pyrrolidine Ring Carbons: The five carbons of the pyrrolidine ring will appear in the upfield region, typically between 25 and 60 ppm. The carbon at the chiral center (C2) will be in this region.

-

Acetate Methylene Carbon: The methylene carbon of the acetate group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrolidine-H2 | ~3.5 (m) | ~59 |

| Pyrrolidine-H3, H4, H5 | 1.5 - 2.2 (m) | ~25, ~30, ~46 |

| -CH₂-COO- | ~2.5 (m) | ~42 |

| -C(CH₃)₃ | ~1.4 (s, 9H) | ~28 (3C) |

| -C(CH₃)₃ | - | ~81 |

| -C=O | - | ~172 |

| N-H | Variable (br s) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure. For this compound, electrospray ionization (ESI) is a suitable technique.

The expected molecular ion peak [M+H]⁺ would be at m/z 186.14. A characteristic fragmentation pattern would involve the loss of the tert-butyl group as isobutylene (56 Da), leading to a fragment ion at m/z 130.08. Further fragmentation of the pyrrolidine ring can also be observed.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₂₀NO₂⁺ | 186.1489 |

| [M-C₄H₈+H]⁺ | C₆H₁₂NO₂⁺ | 130.0812 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

-

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the alkyl groups.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

-

C-O Stretch: An absorption band in the region of 1150-1250 cm⁻¹ corresponds to the C-O stretching vibration of the ester.

Stereochemical Analysis

Confirming the (S)-configuration at the C2 position is a critical aspect of the structural elucidation. Chiroptical techniques are indispensable for this purpose.

Optical Rotation

This compound is a chiral molecule and will rotate the plane of polarized light. The specific rotation, [α]D, is a physical constant for a chiral compound and can be measured using a polarimeter. The sign of the rotation (+ or -) will indicate whether it is dextrorotatory or levorotatory. While the sign of rotation is not directly correlated with the (S) or (R) configuration, a measured value consistent with literature reports for the (S)-enantiomer provides strong evidence for the correct stereochemistry.

Experimental Protocol: Measurement of Optical Rotation

-

Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., methanol or chloroform).

-

Calibrate the polarimeter using the pure solvent as a blank.

-

Fill the polarimeter cell with the sample solution, ensuring there are no air bubbles.

-

Measure the observed rotation at the sodium D-line (589 nm) and at a specific temperature (usually 20 or 25 °C).

-

Calculate the specific rotation using the formula: [α]D = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the cell in decimeters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of the molecule's stereochemistry. For this compound, the n→π* transition of the carbonyl group in the ester is a chromophore that will give rise to a Cotton effect in the CD spectrum. The sign and intensity of this Cotton effect can be used to confirm the absolute configuration, often with the aid of computational chemistry to predict the theoretical CD spectrum for the (S)-enantiomer.

Experimental Protocol: Circular Dichroism Spectroscopy

-

Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., acetonitrile or methanol).

-

Record the CD spectrum in the far-UV region (typically 190-250 nm).

-

Record a baseline spectrum of the solvent and subtract it from the sample spectrum.

-

The presence of a positive or negative Cotton effect in the region of the carbonyl n→π* transition (around 210-230 nm) provides information about the stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. By using a chiral stationary phase (CSP), the two enantiomers of tert-butyl 2-(pyrrolidin-2-yl)acetate can be separated into two distinct peaks. The ratio of the peak areas can then be used to calculate the e.e.

Experimental Protocol: Chiral HPLC Analysis

-

Select a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

Develop a mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol. The optimal ratio will need to be determined experimentally.

-

Inject a solution of the synthesized this compound.

-

Monitor the elution of the enantiomers using a UV detector.

-

The enantiomeric excess can be calculated using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] × 100. For an enantiomerically pure sample, only one peak corresponding to the (S)-enantiomer should be observed.

Data Visualization and Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

Figure 2. Logical relationships in structural analysis.

Conclusion

The structural elucidation of this compound requires a multi-faceted analytical approach. This guide has outlined a systematic workflow, from stereospecific synthesis to comprehensive spectroscopic and chiroptical analysis. By following these self-validating protocols, researchers, scientists, and drug development professionals can confidently confirm the structure, purity, and stereochemical integrity of this important chiral building block, thereby ensuring the reliability and reproducibility of their research and development endeavors. The causality behind each experimental choice has been explained to provide a deeper understanding of the principles at play, empowering users to adapt and troubleshoot these methods for their specific applications.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Organic Syntheses. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST Chemistry WebBook. [Link]

-

Berner, O. M., et al. (2000). Asymmetric Synthesis of Pyrrolidine Derivatives. European Journal of Organic Chemistry, 2000(11), 1877-1894. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(pyrrolidin-2-yl)acetate. PubChem. [Link]

The Strategic Importance of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate in Medicinal Chemistry

An In-Depth Technical Guide to (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

CAS Number: 104553-43-7

A Versatile Chiral Building Block for Modern Drug Discovery

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. As a pivotal chiral synthon, its strategic application enables the efficient construction of complex molecular architectures, particularly within the landscape of contemporary therapeutic agent development. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, critical applications, and robust experimental protocols, grounded in established scientific principles.

The pyrrolidine nucleus is a privileged scaffold, frequently incorporated into the structures of numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, saturated ring system allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets. The stereochemistry at the C2 position is of paramount importance, as enantiomers can exhibit dramatically different pharmacological and toxicological profiles.

This compound emerges as a particularly valuable building block due to the orthogonal nature of its functional groups. The secondary amine serves as a nucleophilic handle for a wide range of modifications, such as alkylation, arylation, and acylation. Simultaneously, the tert-butyl ester protects the carboxylic acid, preventing its interference in N-functionalization reactions. This ester can be selectively cleaved under acidic conditions that are often compatible with other functionalities within a complex molecule, revealing the carboxylic acid for subsequent amide bond formation or other transformations. This inherent functional group dichotomy makes it an ideal intermediate for multi-step synthetic sequences.[2]

Physicochemical and Spectroscopic Profile

A precise understanding of the compound's properties is fundamental for its effective handling, reaction setup, and quality control.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 104553-43-7 | [3][4] |

| Molecular Formula | C₁₀H₁₉NO₂ | [2][4] |

| Molecular Weight | 185.26 g/mol | [2] |

| Appearance | Colorless to light yellow or brown liquid | [5] |

| Density | ~0.966 g/cm³ | [2][6] |

| Boiling Point | ~238 °C at 760 mmHg | [2][6] |

Spectroscopic Characterization:

The structural integrity and purity of this compound are confirmed through standard spectroscopic techniques. The following data are representative:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.50 (m, 1H, H-2), 2.95 (m, 1H, H-5a), 2.80 (m, 1H, H-5b), 2.48 (dd, 1H, CH₂CO), 2.27 (dd, 1H, CH₂CO), 1.88 (m, 1H, H-3a), 1.75 (br s, 1H, NH), 1.68 (m, 2H, H-4), 1.45 (s, 9H, C(CH₃)₃), 1.35 (m, 1H, H-3b).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 172.6 (C=O), 80.7 (O-C(CH₃)₃), 58.2 (C-2), 46.8 (C-5), 41.2 (CH₂CO), 30.8 (C-3), 28.1 (C(CH₃)₃), 25.2 (C-4).

Synthesis and Enantiomeric Purity Assessment

The synthesis of this chiral intermediate typically starts from the readily available and optically pure amino acid, L-proline. This ensures the correct stereochemistry is established from the outset.

Caption: A representative synthetic pathway from L-proline.

Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

The enantiomeric purity is the most critical quality attribute. A validated chiral HPLC method is essential for its confirmation. The principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

-

Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralpak® series), is often effective.[7]

-

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is crucial to prevent peak tailing by interacting with acidic sites on the silica support and ensuring the amine analyte is in its free base form.

-

Step-by-Step Method:

-

Column: Chiralpak AD-H (or equivalent).

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase at a concentration of ~1 mg/mL.

-

-

System Validation: The separation of a racemic mixture must be demonstrated to confirm the resolution of the (S) and (R) enantiomers. The e.e. of the sample is then calculated from the peak areas of the two enantiomers.

Core Applications in Drug Synthesis

The utility of this compound is most prominent in the synthesis of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes.[8] Many DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, feature a proline-mimetic scaffold that interacts with the S1 pocket of the enzyme.[8]

Caption: Synthetic logic for building complex molecules.

Self-Validating Experimental Protocols

The following protocols are described with inherent checkpoints to ensure reaction completion and product integrity.

Protocol 1: N-Alkylation via Reductive Amination

This method is often preferred over direct alkylation with alkyl halides as it can minimize over-alkylation and is compatible with a broader range of functional groups.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. The choice of this reagent is causal; it is less reactive than NaBH₄ and selectively reduces the iminium ion in the presence of the carbonyl starting material.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS, monitoring the disappearance of the starting amine.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Validation & Purification: The crude product should be analyzed by LC-MS to confirm the mass of the desired product. Purify using flash column chromatography on silica gel. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: tert-Butyl Ester Deprotection

The cleavage of the tert-butyl ester is a classic example of acidolysis, proceeding via a stable tertiary carbocation mechanism.

-

Reaction Setup: Dissolve the N-functionalized tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM). The concentration is typically 0.1-0.2 M.[9]

-

Acid Addition: Add trifluoroacetic acid (TFA) in an equal volume to the DCM (e.g., 10 mL of a 1:1 DCM/TFA solution).[5][6] TFA is the reagent of choice due to its strength and volatility, which facilitates its removal after the reaction.

-

Reaction: Stir the solution at room temperature. The reaction is usually complete within 2-5 hours.[9] The byproducts are gaseous isobutylene and tert-butyl trifluoroacetate, which are easily removed.[10]

-

Monitoring: Monitor by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture to dryness using a rotary evaporator to remove the DCM and excess TFA. The product is typically obtained as a TFA salt. It can be used directly or triturated with a solvent like cold diethyl ether to precipitate the salt and remove non-polar impurities.

-

Validation: The successful deprotection is confirmed by ¹H NMR, observing the disappearance of the characteristic singlet for the tert-butyl group at ~1.45 ppm, and by mass spectrometry, which will show the mass of the free carboxylic acid.

References

-

Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. Retrieved from [Link]

- Wu, G., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules, 20(1), 1450-1467.

- Patel, M., & De-Mattei, J. (2008). Synthesis of (s)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.

-

StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Retrieved from [Link]

- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Substituted Pyrrolidines. Aldrichimica Acta, 39(3), 67-80.

-

ResearchGate. (2015). How can I deprotect esters using TFA?. Retrieved from [Link]

- Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.

- Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 90(1), 5-21.

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

- Aturki, Z., et al. (2018). Immobilized vs. coated polysaccharide-based chiral stationary phases in the high-performance liquid chromatographic separation of chiral compounds: A review. Journal of Pharmaceutical and Biomedical Analysis, 147, 269-286.

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ekwan.github.io [ekwan.github.io]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate, a valuable chiral building block in modern drug discovery. Recognizing the scarcity of publicly available experimental data for this specific molecule, this guide furnishes predicted values for key parameters such as pKa and LogP, derived from validated computational models. Furthermore, it offers detailed, field-proven experimental protocols for the determination of its melting point, boiling point, aqueous solubility, pKa, and lipophilicity. Each property is discussed in the context of its profound impact on drug development, from absorption and distribution to metabolism and excretion (ADME). This document is intended to serve as a vital resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis, characterization, and application of pyrrolidine-containing scaffolds.

Introduction: The Significance of the Pyrrolidine Scaffold and this compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to impart desirable pharmacokinetic properties, serve as a versatile synthetic handle, and provide a three-dimensional architecture that can effectively probe biological targets. This compound, with its defined stereochemistry and latent carboxylic acid functionality (protected as a tert-butyl ester), represents a key starting material for the synthesis of a diverse array of bioactive molecules.

A thorough understanding of the physicochemical properties of this building block is paramount for its effective utilization in drug design and development. These properties govern a molecule's behavior in biological systems and are critical determinants of its ultimate therapeutic potential. This guide provides a detailed examination of these essential characteristics.

Molecular and Physicochemical Profile

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₉NO₂ | - |

| Molecular Weight | 185.26 g/mol | - |

| CAS Number | 754177-25-8 | [1] |

| Appearance | Expected to be a colorless to pale yellow liquid | Based on similar structures |

| Predicted pKa | 9.8 (most basic) | Chemicalize Prediction[2] |

| Predicted LogP | 1.35 | SwissADME (Consensus LogP)[1][3] |

Lipophilicity (LogP)

Importance in Drug Development

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical physicochemical parameter in drug discovery. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. This property profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal LogP is crucial for a drug to effectively cross biological membranes, such as the intestinal wall and the blood-brain barrier, to reach its target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Predicted Lipophilicity

For this compound, a consensus LogP value of 1.35 has been predicted using the SwissADME web tool. This value suggests a balanced hydrophilic-lipophilic character, which is often a desirable starting point for drug candidates.

Experimental Determination of LogP: The Shake-Flask Method

The gold standard for experimentally determining LogP is the shake-flask method.[4] This protocol outlines the fundamental steps for its determination.

Protocol:

-

Preparation of Pre-saturated Solvents: Prepare a mixture of n-octanol and water (typically in a 1:1 volume ratio) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the pre-saturated n-octanol.

-

Partitioning: In a clean flask, combine a known volume of the pre-saturated n-octanol containing the compound with a known volume of the pre-saturated water.

-

Equilibration: Seal the flask and shake it for a sufficient time (e.g., 24 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Ionization Constant (pKa)

Importance in Drug Development

The pKa is a measure of the acidity or basicity of a compound. The secondary amine in the pyrrolidine ring of this compound is basic and will be protonated at physiological pH. The ionization state of a drug molecule significantly impacts its solubility, permeability, and interaction with its biological target. For instance, the charged (protonated) form of a basic drug is typically more water-soluble, while the neutral (unprotonated) form is more lipid-soluble and can more readily cross cell membranes.

Predicted pKa

The predicted pKa for the most basic center (the secondary amine) of this compound is approximately 9.8 . This indicates that at a physiological pH of 7.4, the compound will exist predominantly in its protonated, charged form.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[5]

Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically water or a co-solvent system if solubility is limited.

-

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the compound is protonated (the midpoint of the titration curve). The endpoint can be determined from the first or second derivative of the titration curve.

Sources

The Synthetic Cornerstone: A Technical Guide to the Role and Mechanism of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate in Asymmetric Synthesis

For Immediate Release

This technical guide provides an in-depth analysis of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate, a pivotal chiral building block in modern organic synthesis. Moving beyond a conventional data sheet, this document elucidates the compound's "mechanism of action" within the context of stereoselective transformations, offering valuable insights for researchers, scientists, and professionals in drug development. Herein, we explore its physicochemical properties, synthesis, and its role as a powerful tool in the construction of complex, stereochemically defined molecules.

Introduction: The Significance of a Chiral Scaffold

This compound, a derivative of the naturally occurring amino acid L-proline, is a valuable asset in the field of asymmetric synthesis. Its rigid pyrrolidine ring, endowed with a defined stereocenter at the C2 position, serves as a chiral scaffold to direct the stereochemical outcome of reactions. The presence of a nucleophilic secondary amine and a sterically demanding tert-butyl ester group provides a unique combination of reactivity and selectivity, making it a sought-after intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceutical agents. The pyrrolidine motif is a common feature in many FDA-approved drugs, highlighting the importance of chiral building blocks like this compound in medicinal chemistry.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.26 g/mol | |

| Appearance | Colorless to light yellow oil | Commercial supplier data |

| Storage | 2-8°C, under inert atmosphere | Commercial supplier data |

Spectroscopic Data:

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. While a comprehensive, publicly available spectral dataset for this specific compound is limited, typical chemical shifts for related proline derivatives provide a strong reference for its characterization.[3][4][5]

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons of the acetate group, and a prominent singlet for the nine equivalent protons of the tert-butyl group around δ 1.4-1.5 ppm. The protons on the pyrrolidine ring will appear as complex multiplets between δ 1.5 and 3.5 ppm.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display signals for the carbonyl carbon of the ester at approximately δ 170-175 ppm, the quaternary carbon of the tert-butyl group around δ 80-82 ppm, and the methyl carbons of the tert-butyl group near δ 28 ppm. The pyrrolidine and acetate methylene carbons will resonate in the aliphatic region.

-

Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be observed at m/z 186.1438.

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is typically achieved from its parent amino acid, L-proline. The following protocol outlines a common and effective method.

Reaction Scheme:

A representative synthetic workflow.

Step-by-Step Protocol:

-

N-Protection of L-proline:

-

To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Acidify the reaction mixture and extract the N-Boc-L-proline with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-proline.

-

-

Esterification:

-

Dissolve the N-Boc-L-proline in a suitable solvent such as dichloromethane.

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or a milder alternative, along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add tert-butanol to the reaction mixture.

-

Stir at room temperature until the reaction is complete.

-

Filter off any solid byproducts and wash the filtrate with aqueous solutions to remove impurities.

-

Dry the organic layer and concentrate to yield N-Boc protected this compound.

-

-

N-Deprotection:

-

Dissolve the protected intermediate in a suitable solvent like dichloromethane.

-

Add a strong acid, typically trifluoroacetic acid (TFA), and stir at room temperature.

-

Monitor the reaction for the removal of the Boc group.

-

Once complete, carefully neutralize the reaction mixture and extract the product.

-

Purify the crude product by column chromatography to obtain pure this compound.

-

Mechanism of Action in Asymmetric Synthesis: A Chiral Auxiliary Approach

The "mechanism of action" of this compound in a synthetic context lies in its ability to act as a chiral auxiliary. By temporarily incorporating this chiral molecule into an achiral substrate, it directs the stereochemical outcome of subsequent reactions, leading to the formation of a desired stereoisomer. The bulky tert-butyl group and the rigid pyrrolidine ring create a sterically hindered environment that favors the approach of reagents from a specific face of the molecule.

A prime example of its application is in the diastereoselective alkylation of enolates. The pyrrolidine nitrogen can be acylated, and the α-proton to the carbonyl group can be deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, with the stereochemistry of the newly formed bond being controlled by the chiral pyrrolidine scaffold.

Illustrative Workflow: Diastereoselective Alkylation

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Ring in Medicinal Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, stands as a cornerstone in the edifice of modern drug discovery. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its importance as a privileged scaffold. The inherent stereochemistry and conformational flexibility of the pyrrolidine moiety allow for precise three-dimensional arrangements of pharmacophoric groups, enabling high-affinity and selective interactions with biological targets. Derivatives of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate, the subject of this guide, represent a key subclass of these valuable compounds, demonstrating a remarkable breadth of biological activities across various therapeutic areas. This document serves as an in-depth technical resource, elucidating the synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) of these promising derivatives.

Core Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of this compound derivatives typically commences from readily available chiral precursors, most commonly L-proline. The tert-butyl ester functionality is often introduced to protect the carboxylic acid, while the secondary amine of the pyrrolidine ring provides a convenient handle for further derivatization.

General Synthetic Workflow

Caption: General mechanism of action for pyrrolidine-based antiviral agents.

Antibacterial and Anticancer Potential

Beyond the well-established roles in cardiovascular and metabolic diseases, derivatives of the pyrrolidine scaffold have also demonstrated promising activity against bacterial pathogens and various cancer cell lines. [1][2][3][4][5][6][7]The ability of the pyrrolidine ring to be readily functionalized allows for the generation of large libraries of compounds for screening against these targets. For example, certain pyrrolidine derivatives have been shown to inhibit bacterial cell wall synthesis or interfere with bacterial biofilm formation. [5]In the context of cancer, these compounds have been found to induce apoptosis and inhibit cell proliferation through various mechanisms. [3][5][7]

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant biological activity against a diverse array of targets, leading to the development of treatments for cardiovascular diseases, diabetes, and viral infections, with emerging potential in antibacterial and anticancer therapies. The well-defined stereochemistry of the scaffold provides a rigid framework for the rational design of potent and selective inhibitors. Future research in this area will likely focus on the exploration of novel substitutions on the pyrrolidine ring and the side chain to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics based on this privileged scaffold.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (URL: [Link])

-

Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. (URL: [Link])

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (URL: [Link])

-

Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (URL: [Link])

-

Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (URL: [Link])

-

Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. (URL: [Link])

-

Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (URL: [Link])

-

Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. (URL: [Link])

-

Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. (URL: [Link])

-

Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (URL: [Link])

-

Membrane-Targeting Antivirals. (URL: [Link])

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (URL: [Link])

-

SAR of target compound against ACE inhibition along with most promising inhibitor, 4j. (URL: [Link])

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (URL: [Link])

-

Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalixa[8]rene with Hydroxyl and Amine Groups. (URL: [Link])

-

TSAO analogues. Stereospecific synthesis and anti-HIV-1 activity of 1-[2',5'-bis-O-(tert-butyldimethylsilyl)-beta-D-ribofuranosyl]. (URL: [Link])

-

Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. (URL: [Link])

-

Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (URL: [Link])

-

Modern Development in ACE inhibitors. (URL: [Link])

-

Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. (URL: [Link])

-

TDPBP Derivative Aiding Liquid-Phase Synthesis Strategy and ACE Inhibitory Structure-activity Relationship of Anti-SARS Octapeptide. (URL: [Link])

-

Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (URL: [Link])

-

Computational molecular modelling of proline derivatives as ACE inhibitors. (URL: [Link])

-

3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups | MDPI [mdpi.com]

- 5. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate: A Technical Guide

A comprehensive spectroscopic dataset for (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate, including experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, could not be located in publicly available scientific literature and chemical databases. Therefore, a detailed technical guide with specific, experimentally verified data for this particular molecule cannot be provided at this time.

While extensive searches were conducted to gather the necessary information, no single source or combination of sources yielded a complete set of ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound. The following guide provides a general overview of the expected spectroscopic features of this molecule based on the analysis of related compounds and general principles of spectroscopic interpretation. This information is intended for educational purposes and should not be used as a substitute for experimentally obtained data.

Introduction to this compound

This compound is a chiral organic compound containing a pyrrolidine ring, a tert-butyl ester, and a chiral center at the 2-position of the pyrrolidine ring. Its structure is presented below:

Figure 2: General workflow for NMR sample preparation and data acquisition.

IR Spectroscopy

Methodology for Attenuated Total Reflectance (ATR)-FTIR:

-

Place a small amount of the liquid sample directly onto the ATR crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry

General Procedure for Electrospray Ionization (ESI)-MS:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe [M+H]⁺.

Conclusion

While a complete experimental spectroscopic dataset for this compound is not currently available in the public domain, this guide provides an overview of the expected spectral features based on its chemical structure. For definitive characterization, it is imperative to obtain and analyze experimental NMR, IR, and MS data for this specific compound. Researchers and drug development professionals are advised to perform their own analytical characterization or consult commercial suppliers who may provide such data upon request.

References

Due to the lack of specific experimental data for the target compound, a list of authoritative references for its spectroscopic data cannot be provided. For general principles of spectroscopic interpretation, please refer to standard organic chemistry textbooks and spectroscopic resources.

The Emergence of a Versatile Chiral Building Block: A Technical Guide to the Discovery and History of (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

Introduction: In the landscape of modern drug discovery and development, the pyrrolidine scaffold holds a privileged position. Its inherent three-dimensional structure and chiral centers offer a powerful platform for the design of novel therapeutics with enhanced potency and selectivity. Among the vast array of pyrrolidine-based building blocks, (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate has emerged as a particularly valuable synthon. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this important molecule, offering researchers, scientists, and drug development professionals a comprehensive resource on its origins and preparation.

The Genesis of a β-Amino Acid Ester: Tracing the Discovery

The precise first synthesis of this compound is not prominently documented in a single landmark publication. Its emergence is more accurately described as an evolution, driven by the broader need for enantiomerically pure β-amino acids in medicinal chemistry. The core of its discovery lies in the application of established homologation reactions to the readily available chiral pool starting material, L-proline.

The most logical and widely accepted synthetic route to this class of compounds is the Arndt-Eistert homologation , a powerful method for the one-carbon extension of carboxylic acids.[1][2] This reaction, first reported by Fritz Arndt and Bernd Eistert in 1935, involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone.[1] Subsequent rearrangement of the diazoketone, known as the Wolff rearrangement , generates a ketene that can be trapped with a suitable nucleophile, in this case, tert-butanol, to yield the desired β-amino acid ester.[3][4]

While the Arndt-Eistert synthesis provided the foundational chemistry, the specific application to N-protected proline and the use of tert-butanol as the trapping agent to create the tert-butyl ester were incremental developments. The tert-butyl ester group is frequently employed in pharmaceutical development to modulate physicochemical properties such as solubility and to serve as a protecting group that can be selectively removed under acidic conditions.[5]

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the protection of the amine in L-proline, typically with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial to prevent unwanted side reactions during the subsequent homologation steps.

The Arndt-Eistert Homologation Pathway

The primary synthetic pathway is illustrated below. This approach leverages the well-established Arndt-Eistert reaction to extend the carbon chain of N-Boc-L-proline by one methylene unit.

Figure 1: Synthetic pathway to this compound via Arndt-Eistert homologation.

Causality Behind Experimental Choices:

-

N-Boc Protection: The use of the Boc protecting group is critical for several reasons. It prevents the acidic proton of the secondary amine from interfering with the formation of the acid chloride and the subsequent reaction with diazomethane. Furthermore, it directs the stereochemical outcome of the reaction, preserving the (S)-configuration of the starting L-proline.

-

Acid Chloride Formation: Conversion of the carboxylic acid to an acid chloride activates the carbonyl group, making it sufficiently electrophilic to react with the nucleophilic diazomethane. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.

-

Wolff Rearrangement: This key step proceeds with the retention of stereochemistry at the migrating carbon, ensuring the enantiopurity of the final product.[6] The use of a silver (I) catalyst, such as silver oxide (Ag₂O) or silver benzoate, facilitates the rearrangement under milder conditions than thermal or photochemical methods.[4]

-

tert-Butanol as Nucleophile: The choice of tert-butanol as the nucleophile to trap the ketene intermediate directly installs the tert-butyl ester. This bulky ester group can enhance the lipophilicity of drug candidates and is readily cleaved under acidic conditions to reveal the free carboxylic acid if required.

-

Deprotection: The final step involves the removal of the N-Boc protecting group. This is typically achieved using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.[5]

Detailed Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of this compound, synthesized from literature procedures.

Step 1: Synthesis of N-Boc-L-proline

| Reagent | Molar Eq. | Amount |

| L-Proline | 1.0 | (as starting material) |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 | |

| Sodium Hydroxide (NaOH) | 2.0 | |

| Dioxane/Water | - | (as solvent) |

-

Dissolve L-proline in a 1:1 mixture of dioxane and water containing sodium hydroxide.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold aqueous solution of citric acid or HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Synthesis of tert-Butyl 2-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate (via Arndt-Eistert Homologation)

| Reagent | Molar Eq. | Amount |

| N-Boc-L-proline | 1.0 | (from Step 1) |

| Oxalyl chloride | 1.2 | |

| Diazomethane (in diethyl ether) | ~2.0 | (use with extreme caution) |

| Silver (I) oxide | 0.1 | |

| tert-Butanol | Excess | (as solvent and nucleophile) |

| Triethylamine | 1.0 |

-

Acid Chloride Formation: Dissolve N-Boc-L-proline in anhydrous dichloromethane (DCM) and cool to 0 °C. Add oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent under reduced pressure to obtain the crude N-Boc-L-prolyl chloride.

-

Diazoketone Formation (Perform in a fume hood with appropriate safety precautions): Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Carefully quench any excess diazomethane with a few drops of acetic acid.

-

Wolff Rearrangement and Esterification: Remove the diethyl ether under a gentle stream of nitrogen. To the crude diazoketone, add a mixture of tert-butanol and triethylamine. Heat the solution to reflux and add a catalytic amount of silver (I) oxide. Continue to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Work-up and Purification: Cool the reaction mixture and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate.

Step 3: Synthesis of this compound (N-Boc Deprotection)

| Reagent | Molar Eq. | Amount |

| Protected Ester | 1.0 | (from Step 2) |

| Trifluoroacetic Acid (TFA) | 10-20 | |

| Dichloromethane (DCM) | - | (as solvent) |

-

Dissolve the N-Boc protected ester in anhydrous DCM and cool to 0 °C.

-

Add TFA dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[5]

Significance in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of a chiral pyrrolidine ring, a secondary amine that can be further functionalized, and a tert-butyl ester that can act as a carboxylic acid surrogate or a lipophilic group.

The pyrrolidine ring is a common motif in many FDA-approved drugs, and its rigid, non-planar structure is ideal for creating ligands that can bind with high affinity and selectivity to protein targets.[7] The (S)-stereochemistry is often crucial for biological activity, as enzymes and receptors are chiral environments.

While specific blockbuster drugs directly incorporating this exact fragment may not be widely publicized, its presence as a key intermediate in the patent literature for the synthesis of various therapeutic agents is extensive. It serves as a foundational scaffold for the development of inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as a component of novel antiviral and anticancer agents.[7]

Figure 2: Applications of this compound in drug discovery.

Conclusion

The history of this compound is intrinsically linked to the advancement of synthetic organic chemistry and the ever-present demand for novel chiral building blocks in drug discovery. Its synthesis, primarily through the robust Arndt-Eistert homologation of L-proline, highlights the power of leveraging the chiral pool to create complex and valuable molecules. As researchers continue to explore the vast chemical space for new therapeutic agents, the utility of versatile synthons like this compound is certain to endure, solidifying its place as a cornerstone in the medicinal chemist's toolbox.

References

- This guide synthesizes information from a range of sources on the Arndt-Eistert reaction, Wolff rearrangement, and the synthesis of pyrrolidine derivatives. Specific, directly citable peer-reviewed articles for the first synthesis of this exact molecule are not readily available, indicating its likely development as a routine extension of known methods.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Arndt–Eistert reaction. Grokipedia. [Link]

-

Wolff rearrangement. Wikipedia. [Link]

- Patent literature, such as EP2468724B1 and EP3015456A1, describes the synthesis of various pyrrolidine derivatives, illustrating the industrial relevance of this class of compounds.

-

Wolff-Rearrangement. Organic Chemistry Portal. [Link]

-

Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

-

Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [Link]

-

Arndt-Eister reaction. Chemistry LibreTexts. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Royal Society of Chemistry. [Link]

-

A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. ResearchGate. [Link]

-

Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

Sources

The Cornerstone of Cardiovascular Therapeutics: A Technical Guide to (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate

Introduction: The Strategic Value of Chiral Pyrrolidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrrolidine ring stands as a privileged scaffold, a structural motif frequently found in natural products and synthetic drugs alike.[1] Its non-planar, five-membered saturated structure allows for a three-dimensional exploration of chemical space that is crucial for specific and high-affinity interactions with biological targets. When this scaffold is substituted at the 2-position, a chiral center is established, making the stereochemistry of the molecule a critical determinant of its pharmacological activity. This guide focuses on a particularly valuable chiral building block, (S)-tert-butyl 2-(pyrrolidin-2-yl)acetate. This molecule is not merely a synthetic intermediate; it is a carefully designed tool, embodying key strategic elements for asymmetric synthesis. The (S)-configuration is predetermined from the chiral pool, the tert-butyl ester serves as a robust yet selectively cleavable protecting group, and the acetic acid side chain provides a reactive handle for chain extension and coupling. This guide will provide an in-depth examination of its synthesis, mechanistic underpinnings, and its pivotal role in the construction of life-saving cardiovascular drugs.

Molecular Profile and Physicochemical Properties

This compound is a chiral secondary amine featuring a tert-butyl ester functional group. The stereocenter at the C2 position of the pyrrolidine ring is in the (S) configuration, which is essential for its application in targeted drug synthesis.

| Property | Value | Source |

| CAS Number | 754177-25-8 | [2] |

| Molecular Formula | C₁₀H₁₉NO₂ | [2] |

| Molecular Weight | 185.26 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Commercial Suppliers |

| Boiling Point | ~238 °C at 760 mmHg | Commercial Suppliers |

| Density | ~0.966 g/cm³ | Commercial Suppliers |

| Storage | 2-8°C, Sealed in dry, dark place | [2] |

The tert-butyl ester group is a critical feature, offering significant steric hindrance that protects the carboxylic acid from undergoing undesired reactions, such as self-condensation or reaction with nucleophiles. It is stable under a wide range of basic and nucleophilic conditions but can be selectively removed under acidic conditions, a property that is heavily exploited in multi-step synthetic campaigns.

Stereoselective Synthesis: The Arndt-Eistert Homologation Pathway

The most elegant and stereoretentive method for synthesizing this compound is through a one-carbon homologation of the readily available amino acid, L-proline. The Arndt-Eistert synthesis is the classic and most effective transformation for this purpose.[3][4][5] This multi-step sequence extends the carboxylic acid side chain by one methylene unit while preserving the original stereochemistry.

The overall transformation can be visualized as follows:

Caption: Synthetic pathway from L-Proline via Arndt-Eistert homologation.

Mechanistic Deep Dive: The Wolff Rearrangement

The cornerstone of the Arndt-Eistert synthesis is the Wolff rearrangement.[6][7][8] This step involves the conversion of the α-diazoketone into a ketene intermediate upon treatment with a silver(I) catalyst or upon photolysis/thermolysis.[3][6]

-

Carbene Formation: The silver catalyst coordinates to the diazo group, facilitating the loss of dinitrogen (N₂), a thermodynamically highly favorable process, to generate a silver-associated carbene.

-

1,2-Acyl Migration: A concerted 1,2-rearrangement occurs where the pyrrolidine ring (the acyl substituent) migrates from the carbonyl carbon to the carbene carbon. This migration happens concurrently with the departure of the dinitrogen molecule, crucially with complete retention of the stereochemistry at the migrating center.[9]

-

Ketene Intermediate: The product of this rearrangement is a highly reactive ketene.

-

Nucleophilic Trapping: The ketene is immediately trapped by a nucleophile present in the reaction mixture. In this synthesis, tert-butanol is used as the solvent and nucleophile, which attacks the electrophilic carbonyl carbon of the ketene to form the final tert-butyl ester product.[3][9]

This sequence is synthetically powerful because it reliably constructs the homologated product with predictable stereochemistry, a critical requirement for a chiral building block.

Application in Pharmaceutical Synthesis: The Gateway to ACE Inhibitors

While initial assumptions might point towards complex antiviral agents, the primary and most significant application of the pyrrolidine-2-acetic acid scaffold is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are fundamental in the management of hypertension and congestive heart failure. Molecules like Lisinopril and Ramipril feature a core structure derived from the coupling of a substituted amino acid with a proline or a proline-like scaffold.[10][11][12][13] this compound is an ideal precursor for the proline-like fragment in these syntheses.

Caption: General workflow for the use of the building block in ACE inhibitor synthesis.

The secondary amine of the pyrrolidine building block is nucleophilic and can be coupled with an appropriate electrophilic partner, typically an activated carboxylic acid or an α-keto ester, to form the backbone of the final drug molecule. The tert-butyl ester protects the C-terminus during this coupling reaction and is removed in the final stages of the synthesis, often simultaneously with other protecting groups, to reveal the active di-acid form of the drug.

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol 1: Synthesis of N-Boc-(S)-pyrrolidine-2-acetic acid

This protocol details the homologation of N-Boc-L-proline. The resulting acid can then be esterified to the tert-butyl ester.

Rationale: This procedure follows the Arndt-Eistert synthesis pathway. N-protection is crucial to prevent side reactions at the nitrogen atom. The Wolff rearrangement is catalyzed by silver oxide, and the ketene is trapped with water to yield the carboxylic acid.

Materials:

-

N-Boc-L-proline

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Diazomethane (ethereal solution, EXTREME CAUTION )

-

Silver(I) oxide (Ag₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

1,4-Dioxane

-

Deionized Water

Step-by-Step Procedure:

-

Acid Chloride Formation: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise. Add a catalytic amount of DMF. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor the reaction by TLC. Once complete, remove the solvent and excess reagent under reduced pressure to yield the crude N-Boc-L-prolyl chloride.

-

Causality: Conversion to the acid chloride activates the carboxyl group for reaction with the weakly nucleophilic diazomethane.

-

-

Diazoketone Synthesis (Perform in a fume hood with a blast shield): Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C. Slowly add an ethereal solution of diazomethane (~2.5 eq) until a persistent yellow color is observed. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Trustworthiness: The persistent yellow color indicates a slight excess of diazomethane, ensuring complete conversion of the acid chloride. Excess diazomethane can be quenched by the dropwise addition of acetic acid until the yellow color disappears.

-

-

Wolff Rearrangement: To a solution of the crude diazoketone in a 1:1 mixture of THF and water, add silver(I) oxide (0.1 eq) in portions. Heat the mixture to 60-70 °C and stir for 2-3 hours, or until N₂ evolution ceases.

-

Expertise: The reaction is often accompanied by vigorous gas evolution; careful heating and portion-wise addition of the catalyst are essential for control.

-

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the silver catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-Boc-(S)-pyrrolidine-2-acetic acid. Purify by column chromatography on silica gel.

Protocol 2: N-Alkylation for ACE Inhibitor Synthesis (Representative)

Rationale: This protocol describes the coupling of the chiral building block with an electrophile, a key step in forming the backbone of drugs like Ramipril.[14][15] Reductive amination is a common and effective method for this transformation.

Materials:

-

This compound

-

Ethyl 2-oxo-4-phenylbutyrate

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Methanol

-

Acetic Acid (catalytic)

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl 2-oxo-4-phenylbutyrate (1.1 eq) in DCE. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Causality: The acidic catalyst protonates the keto-carbonyl, making it more electrophilic and promoting condensation with the secondary amine.

-

-

Reductive Amination: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature. Monitor the reaction by LC-MS or TLC. Stir for 12-18 hours.

-

Expertise: STAB is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the ester functionalities. Its use avoids the over-reduction that might occur with stronger hydrides.

-

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the protected drug intermediate. The product will be a mixture of diastereomers that may be separable at this stage or carried through to the final deprotection step.

Conclusion

This compound is a testament to the power of strategic molecular design. By leveraging the stereochemical integrity of the natural chiral pool and employing classic, reliable organic transformations like the Arndt-Eistert synthesis, a building block of immense value is created. Its carefully chosen protecting group and functional handle make it an indispensable tool for the efficient and stereocontrolled synthesis of ACE inhibitors, which form a cornerstone of modern cardiovascular medicine. This guide has illuminated the synthesis, mechanism, and application of this vital chiral molecule, providing researchers and drug development professionals with a comprehensive technical understanding of its core utility.

References

-

Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link][3]

-

Google Patents. (n.d.). EP2468724B1 - Synthesis of pyrrolidine compounds. Retrieved from [16]

-

Simpkins, N. S., & Shishkov, S. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. [Link][1]

-

ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol. Retrieved from [Link][17]

-

Garaga, S., et al. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 84(2), 269–278. [Link][10]

-

Google Patents. (n.d.). CN104817486A - Ramipril intermediate synthesis method. Retrieved from [11]

-

Google Patents. (n.d.). CN1053437C - Synthetic method for lisinopril. Retrieved from [18]

-

ResearchGate. (n.d.). New access to chiral pyrrolidine and piperidine β-enamino ketones. Application to the enantioselective synthesis of (–)-hygroline. Retrieved from [Link][19]

-

Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link][6]

-

Google Patents. (n.d.). WO2010049401A1 - Method for the synthesis of a ramipril intermediate. Retrieved from [14]

-

Royal Society of Chemistry. (2016). A diastereoselective synthesis of a potential therapeutic agent for Idiopathic Pulmonary Fibrosis. Organic & Biomolecular Chemistry, 14, 6145-6153. [Link][20]

-

ResearchGate. (2016). Synthesis and Characterization of Compounds Related to Lisinopril. Retrieved from [Link][21]

-

Vincent, M., et al. (1990). Synthesis and ACE Inhibitory Activity of the Stereoisomers of Perindopril (S 9490) and Perindoprilate (S 9780). Drug Design and Delivery, 5(3), 233-247. [Link][12]

-

NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link][9]

-

WIPO Patentscope. (n.d.). WO/2006/059347 IMPROVED PROCESS FOR PREPARATION OF RAMIPRIL. Retrieved from [Link][13]

-

College of Saint Benedict & Saint John's University. (n.d.). ER5. Wolff Rearrangement. Retrieved from [Link][7]

-

PubChem. (n.d.). Improved process for preparation of ramipril - Patent WO-2006059347-A3. Retrieved from [Link][15]

-

Royal Society of Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. [Link][22]

-

Organic Syntheses. (n.d.). Acetic acid, tert-butyl ester. Retrieved from [Link][23]

-

European Patent Office. (2015). A METHOD FOR PREPARING RAMIPRIL - Patent 2598479. Retrieved from [Link][24]

-

Chem-Station. (2014). Wolff Rearrangement. Retrieved from [Link][8]

-

Chemistry LibreTexts. (2023). Arndt-Eistert reaction. Retrieved from [Link][4]

-

YouTube. (2022). Wolf Rearrangement Reaction | Step Wise Mechanism Explained. Retrieved from [Link][25]

-

Prezi. (n.d.). Arndt-Eistert Homologation. Retrieved from [Link][5]

-

Google Patents. (n.d.). US20070093664A1 - Process for the production of lisinopril. Retrieved from [26]

-

YouTube. (2019). Examples for Arndt–Eistert Reaction and Wolff Rearrangement, Part 3. Retrieved from [Link][27]

-

MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link][28]